molecular formula C19H16N4O2S B2957625 N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-methylbenzenesulfonamide CAS No. 724738-02-7

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-methylbenzenesulfonamide

Cat. No. B2957625
CAS RN: 724738-02-7
M. Wt: 364.42
InChI Key: FFZBISYVMZINKH-UHFFFAOYSA-N
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Description

“N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-methylbenzenesulfonamide” is a complex organic compound. It contains an imidazo[1,2-a]pyrimidine core, which is a type of fused nitrogen-bridged heterocyclic compound . These types of structures are often found in many natural products and have potential pharmaceutical applications .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which are structurally similar to your compound, has been well studied . Key methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Imidazo[1,2-a]pyridines can undergo a variety of reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, and more .

Scientific Research Applications

Anticancer Activity

Compounds with the imidazo[1,2-a]pyrimidine core have been extensively studied for their potential as anticancer agents. The biological evaluation of derivatives of this compound has shown promising results against breast cancer cells . These compounds have been synthesized with various functional groups and tested for antiproliferative potential, with some derivatives exhibiting potent activity against specific cancer cell lines, such as MCF7 and MDA-MB-231 .

Pharmacological Significance

The imidazo[1,2-a]pyrimidine scaffold is significant in medicinal chemistry due to its broad range of biological and pharmacological activities. It has been associated with antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotic properties . This versatility makes it a valuable scaffold for developing new therapeutic agents.

Optoelectronic Applications

Imidazo[1,2-a]pyrimidine derivatives have shown potential in materials science, particularly in optoelectronic devices. Their unique structural properties allow them to be used as sensors, emitters for confocal microscopy, and imaging . This opens up avenues for research in creating more efficient and specialized optoelectronic components.

Anti-Inflammatory Properties

Some derivatives of imidazo[1,2-a]pyrimidine have been investigated for their anti-inflammatory properties. In vivo assays have demonstrated the potential of these compounds to reduce inflammation, which could lead to the development of new anti-inflammatory drugs .

Synthesis of Novel Derivatives

The chemical structure of imidazo[1,2-a]pyrimidine allows for the synthesis of a wide variety of novel derivatives. These derivatives can be characterized and evaluated for different biological activities, expanding the scope of research in medicinal chemistry .

Molecular Docking Studies

Imidazo[1,2-a]pyrimidine derivatives have been used in molecular docking studies to design compounds that can interact with specific targets, such as enzymes or receptors involved in disease pathways. This approach aids in the rational design of new drugs with improved efficacy and specificity .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, some imidazo[1,2-a]pyridines are known to inhibit certain enzymes .

Future Directions

Future research could explore the synthesis of this compound and its derivatives, investigate their physical and chemical properties, and evaluate their potential biological activities .

properties

IUPAC Name

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-14-6-8-17(9-7-14)26(24,25)22-16-5-2-4-15(12-16)18-13-23-11-3-10-20-19(23)21-18/h2-13,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZBISYVMZINKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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